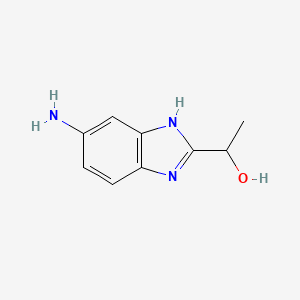![molecular formula C13H12N4O2 B1518796 5-(4-アミノフェニル)-6-メチル-2,3-ジヒドロ-1H-ピロロ[3,4-d]ピリダジン-1,4(6H)-ジオン CAS No. 1110866-04-0](/img/structure/B1518796.png)
5-(4-アミノフェニル)-6-メチル-2,3-ジヒドロ-1H-ピロロ[3,4-d]ピリダジン-1,4(6H)-ジオン
説明
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピリダジノン誘導体は、その抗菌特性で知られています。それらは、細菌や真菌を含むさまざまな微生物に対して効果的です。 化合物中のアミノフェニル基の存在は、これらの特性を潜在的に強化し、新しい抗菌剤の開発のための候補になります .
抗癌活性
ピリダジノンの構造的特徴により、さまざまな生物学的標的に相互作用することができ、これは癌療法において非常に重要です。 研究によると、特定のピリダジノン誘導体は、腫瘍細胞の増殖を阻害することが示されており、関心の対象となる化合物は、その抗癌の可能性について検討される可能性があります .
心血管系への応用
ピリダジノンは、特に高血圧の治療において、心血管系の利点のために検討されてきました。 化合物の血圧を調節する能力は、新しい降圧薬の開発に役立つ可能性があります .
抗炎症および鎮痛効果
ピリダジノンの抗炎症および鎮痛効果は、慢性炎症性疾患の治療や疼痛管理において貴重です。 この化合物は、これらの効果を高め、より強力な治療薬を作成するために修飾することができます .
神経保護特性
いくつかのピリダジノン誘導体は神経保護活性を示し、これは神経変性疾患の治療に役立つ可能性があります。 神経細胞を損傷から保護する化合物の可能性は、さらなる調査が必要です .
抗糖尿病活性
ピリダジノンは、血糖値に影響を与えることで、糖尿病の管理に有望な結果を示しています。 化合物の構造は、その抗糖尿病活性を改善し、新しい経口血糖降下薬の開発につながる可能性があります .
作用機序
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been found to interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterases (PDEs). Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . By inhibiting PDEs, 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione can modulate intracellular levels of cAMP and cGMP, thereby influencing cell signaling pathways .
Cellular Effects
The compound 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione has been shown to exert various effects on different cell types. It can inhibit the proliferation of cancer cells by inducing apoptosis and altering cell cycle progression . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . The compound also influences gene expression, particularly genes related to cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione exerts its effects through several mechanisms. It binds to the active site of phosphodiesterases, inhibiting their activity and leading to increased levels of cAMP and cGMP . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes, including cell proliferation, apoptosis, and metabolism . Additionally, the compound can modulate the expression of genes involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is essential for its ability to modulate cellular processes effectively.
特性
IUPAC Name |
5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOZAPXOPWVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)



![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)






![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)
